1-(Difluoromethyl)-8-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-8-fluoronaphthalene is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a difluoromethyl group and a fluorine atom attached to a naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making such compounds valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-8-fluoronaphthalene typically involves the introduction of the difluoromethyl group onto a naphthalene precursor. One common method is the use of difluoromethylating agents, such as difluoromethyl sulfonium salts, in the presence of a base. The reaction conditions often require careful control of temperature and solvent to achieve high yields . Industrial production methods may involve continuous flow processes to ensure scalability and consistency in product quality .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-8-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, often using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-8-fluoronaphthalene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)-8-fluoronaphthalene exerts its effects is largely dependent on its interactions with molecular targets. The difluoromethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the presence of fluorine atoms can alter the electronic distribution within the molecule, affecting its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-8-fluoronaphthalene can be compared to other fluorinated naphthalene derivatives, such as 1-(Trifluoromethyl)-naphthalene and 1-(Fluoromethyl)-naphthalene. While all these compounds share the naphthalene core, the number and position of fluorine atoms significantly influence their chemical properties and applications . For instance, the difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, which can be advantageous in drug design compared to the more hydrophobic trifluoromethyl group .
Eigenschaften
Molekularformel |
C11H7F3 |
---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
1-(difluoromethyl)-8-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,11H |
InChI-Schlüssel |
MYBNHUWUPZHYRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.